N-(2-Fluoro-phenyl)-guanidine hydrochloride
Description
Molecular Structure and Conformation
N-(2-Fluoro-phenyl)-guanidine hydrochloride (C₇H₉ClFN₃) features a guanidine core ((NH₂)₂C=NH) bonded to a 2-fluorophenyl ring, with a hydrochloride counterion stabilizing the protonated guanidinium group. The planar guanidine moiety adopts a trigonal geometry, while the fluorine atom at the ortho position introduces steric and electronic effects that influence molecular packing and intermolecular interactions. X-ray crystallography of analogous guanidine derivatives reveals intramolecular hydrogen bonds between the NH groups of the guanidine and the fluorine atom, which enforce coplanarity between the aromatic ring and the guanidine unit.
Table 1: Molecular identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉ClFN₃ | |
| Molecular Weight | 189.62 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)N=C(N)N)F.Cl | |
| InChIKey | ZVNIHNUEYIXCFT-UHFFFAOYSA-N |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra (90 MHz, D₂O) exhibit distinct signals:
- Aromatic protons : A multiplet at δ 7.20–7.50 ppm corresponds to the fluorophenyl ring.
- Guanidinium NH protons : Broad singlets at δ 6.80–7.10 ppm, indicative of hydrogen bonding.
- Fluorine coupling : The meta-fluorine atom splits aromatic proton signals into doublets (³JHF ≈ 8–10 Hz).
¹³C-NMR data (CDCl₃) includes:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Thermodynamic and Kinetic Properties
Table 2: Thermodynamic parameters
Kinetic studies reveal:
- Hydrolysis : Stable in neutral aqueous solutions (t₁/₂ > 6 months at 25°C) but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions via guanidine ring opening.
- Thermal decomposition : Onset at 210°C, with exothermic decomposition pathways involving fluoride release and aromatic ring fragmentation.
Properties
IUPAC Name |
2-(2-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIHNUEYIXCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
- Reactants: 2-Fluoroaniline and cyanamide
- Solvent: Typically aqueous or ethanolic hydrochloric acid
- Conditions: Acidic medium, often reflux or room temperature stirring
- Isolation: The guanidine hydrochloride precipitates out or is isolated by evaporation and recrystallization
The reaction is typically carried out by mixing equimolar amounts of 2-fluoroaniline and cyanamide in the presence of hydrochloric acid. The mixture is stirred under controlled temperature to promote formation of the guanidine salt. After completion, the product is isolated by filtration or solvent removal and purified by recrystallization from suitable solvents such as ethanol/ether mixtures.
Industrial-Scale Synthesis
Industrial production follows similar chemistry but involves optimization for yield, purity, and scalability:
- Use of continuous flow reactors to improve reaction control and heat management
- Optimization of acid concentration and reaction time to maximize conversion
- Advanced purification techniques such as column chromatography or crystallization under controlled conditions to ensure high purity
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants ratio | 1:1 molar ratio (2-fluoroaniline:cyanamide) | Stoichiometric balance crucial for yield |
| Acid catalyst | Hydrochloric acid (HCl) | Facilitates salt formation |
| Solvent | Aqueous or ethanolic HCl | Solubility and reaction medium |
| Temperature | Room temperature to reflux (50-100 °C) | Higher temperatures increase rate but may cause side reactions |
| Reaction time | Several hours (2-5 h) | Monitored by TLC or HPLC |
| Work-up | Filtration, solvent evaporation, recrystallization | Purification to remove impurities |
Purification and Characterization
- Purification: Recrystallization from ethanol/ether or ethyl acetate/ether mixtures is common to obtain pure hydrochloride salt.
- Chromatography: Column chromatography on silica gel with methanol-chloroform gradients can be used for separation of guanidine hydrochlorides in research settings.
- Characterization: Melting point, mass spectrometry, and elemental analysis confirm purity and composition.
Research Findings and Yield Data
While specific yield data for N-(2-Fluoro-phenyl)-guanidine hydrochloride are scarce, analogous substituted guanidines prepared by similar methods report yields in the range of 70-95% depending on reaction conditions and purification methods. For example, related guanidine hydrochlorides prepared by refluxing cyanamides with substituted anilines in toluene or chlorobenzene with Lewis acid catalysts achieved yields up to 80% or higher.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct reaction with cyanamide | 2-Fluoroaniline + cyanamide + HCl | Acidic aqueous/ethanolic medium, reflux or RT | 70-90% | Most common, scalable, straightforward |
| Lewis acid catalyzed method | Substituted cyanamide + amine + AlCl3 | Reflux in chlorobenzene/toluene | ~80% | Requires Lewis acid catalyst, longer reaction time |
| One-pot multi-step synthesis | N-chlorophthalimide + isocyanide + aniline + methylhydrazine | Sequential addition, room temp to 40 °C | Variable | Versatile, may require more steps and purification |
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-(2-Fluoro-phenyl)-guanidine N-oxide.
Reduction: N-(2-Fluoro-phenyl)-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoro-phenyl)-guanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-guanidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-Fluoro-phenyl)-guanidine hydrochloride with structurally related guanidine derivatives:
*Estimated based on analogs (e.g., N-(4-Cyanophenyl)-guanidine HCl, MW: 196.64 ).
Key Observations :
- However, ortho-substituted fluorine (as in the target compound) may reduce steric hindrance compared to 2,6-difluoro derivatives .
- Melting Points : Aryl-substituted guanidines generally exhibit higher melting points (>90°C) due to strong intermolecular hydrogen bonding and aromatic stacking. For example, diaryl guanidinium derivatives in melt between 92–106°C .
- Polymer vs. Monomer: Polymeric guanidines (e.g., PHMG) show superior antimicrobial efficiency due to multivalent interactions with microbial membranes, whereas monomeric derivatives like the target compound may require higher concentrations for similar effects .
Antimicrobial Activity
- N-(4-Chlorophenyl)-guanidine HCl : Exhibits antimicrobial properties, likely due to membrane disruption via interaction with phospholipid headgroups .
- PHMG : Causes bacterial cell lysis by destabilizing membranes, as observed via atomic force microscopy .
- Target Compound: While direct data are lacking, the fluorine substituent may enhance lipophilicity, promoting deeper penetration into bacterial membranes compared to non-halogenated analogs.
Anticancer Potential
Diaryl guanidinium derivatives (e.g., compound 30 in ) demonstrate anticancer activity via mechanisms such as kinase inhibition or apoptosis induction. Fluorine substituents, as in the target compound, could modulate selectivity for cancer cell targets .
Protein Denaturation
Guanidine hydrochloride is a potent chaotropic agent, denaturing proteins at 6 M concentrations. Substituents influence efficacy; for example, methylguanidine HCl is less effective than the parent compound in denaturing globin . The target compound’s fluorophenyl group may alter its denaturation capacity, though this requires experimental validation.
Biological Activity
N-(2-Fluoro-phenyl)-guanidine hydrochloride is a guanidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its interaction with various molecular targets, making it a candidate for therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
This compound features a guanidine group linked to a 2-fluorophenyl ring. The synthesis typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions, often utilizing hydrochloric acid to form the hydrochloride salt. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques such as continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against multidrug-resistant strains, displaying bactericidal activity superior to conventional antibiotics like tobramycin and meropenem. In vitro studies suggest low cytotoxicity against human cell lines, indicating a favorable selectivity index .
Table 1: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Bactericidal Activity |
|---|---|---|
| Pseudomonas aeruginosa | 4 | Yes |
| Staphylococcus aureus | 8 | Yes |
| Escherichia coli | 2 | Yes |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with an IC50 value significantly lower than that of established chemotherapeutics like 5-Fluorouracil. Its selectivity for cancerous cells over non-cancerous cells suggests potential for targeted cancer therapies .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 19-fold |
| MCF10A (Normal) | 2.4 |
Case Studies
- Study on Multidrug-Resistant Strains : A study demonstrated that this compound exhibited potent bactericidal activity against multidrug-resistant isolates from cystic fibrosis patients, outperforming traditional antibiotics in efficacy and showing minimal toxicity in human cell assays .
- Anticancer Research : Another investigation revealed that this compound effectively inhibited lung metastasis in a TNBC mouse model, showcasing its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-Fluoro-phenyl)-guanidine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution followed by guanidinylation. For aryl-substituted derivatives, a three-step approach is effective:
Fluorine introduction : React 2-fluoroaniline with a suitable electrophile (e.g., methanesulfonyl chloride) under basic conditions.
Acid chloride formation : Convert the substituted benzoic acid intermediate to its acid chloride using thionyl chloride or oxalyl chloride.
Guanidinylation : React the acid chloride with guanidine in anhydrous solvent (e.g., THF) to form the target compound, followed by HCl treatment for hydrochloride salt formation .
- Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve yield and reduce side products. Purification via recrystallization (e.g., water/ethanol mixtures) enhances purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 2-fluoro-phenyl group (e.g., aromatic proton splitting patterns, fluorine coupling) and guanidine moiety .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological studies) .
- Melting Point Analysis : Sharp melting points (e.g., 181–188°C for analogous compounds) indicate crystallinity and purity .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.4% tolerance) .
Q. What protocols are commonly used for employing guanidine hydrochloride derivatives in protein denaturation studies?
- Methodological Answer :
- Equilibrium Unfolding : Prepare a denaturation gradient (0–6 M guanidine hydrochloride in buffer, pH 7.4). Incubate protein samples (20–40°C, 12–24 hrs) and measure stability via fluorescence or circular dichroism. Calculate ΔG, Cm (midpoint denaturant concentration), and m (cooperativity parameter) .
- Temperature Dependence : Repeat denaturation at 4–40°C to assess thermodynamic stability (ΔH, ΔS). Use nonlinear regression (e.g., Gibbs-Helmholtz equation) for data fitting .
Advanced Research Questions
Q. How can researchers address discrepancies in protein stability data obtained from guanidine hydrochloride denaturation experiments?
- Methodological Answer :
- Aggregation Controls : Use sucrose density gradient centrifugation (10–55% sucrose, 22 hrs at 100,000 × g) to separate monomeric vs. aggregated protein forms. Compare guanidine-treated samples with urea controls .
- Alternative Denaturants : Validate results with urea or thermal denaturation to rule out guanidine-specific artifacts (e.g., ion-binding effects) .
- Mutant Analysis : Test guanidine sensitivity in protein mutants (e.g., ShlA87) to identify structural determinants of denaturant resistance .
Q. What strategies improve the efficiency of This compound in nucleic acid amplification techniques like LAMP?
- Methodological Answer :
- Concentration Optimization : Titrate guanidine hydrochloride (0.1–1.0 M) in LAMP master mix. Higher concentrations (>0.5 M) reduce reaction time by 20–50% but may inhibit polymerase activity. Validate with primer sets (e.g., SARS-CoV-2 primers) .
- Kinetic Monitoring : Use real-time fluorescence (SYBR Green) to track amplification speed. Compare threshold time (Tt) with/without guanidine .
Q. How does the 2-fluoro substituent on the phenyl ring influence the physicochemical properties of guanidine hydrochloride derivatives compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the benzene ring, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki coupling). Compare with methyl or methanesulfonyl groups using Hammett σ constants .
- Solubility : The 2-fluoro group reduces aqueous solubility vs. hydrophilic substituents (e.g., –OH). Measure logP via shake-flask method (expected logP ~1.2 for 2-fluoro derivatives) .
Q. In multi-step organic syntheses involving This compound, how can side reactions during guanidinylation be minimized?
- Methodological Answer :
- Protecting Groups : Use Boc-protected guanidine to prevent undesired acylation. Deprotect with HCl post-reaction .
- Low-Temperature Reaction : Perform guanidinylation at 0–5°C to reduce acid chloride hydrolysis. Monitor by TLC (silica gel, ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, methanol/dichloromethane) removes unreacted guanidine and byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
